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7,7-Dimethylbicyclo[3.2.0]heptan-6-one

Cat. No.: B15128589
M. Wt: 138.21 g/mol
InChI Key: INDMRFDFEBAXTK-UHFFFAOYSA-N
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Description

Historical Perspectives on Bicyclic Ketone Synthesis and Reactivity

The synthesis of bicyclic ketones has a rich history intertwined with the evolution of organic synthesis. Early methods often relied on intramolecular cyclization strategies, such as the Ružička large-ring synthesis, which utilized the distillation of dicarboxylic acid salts to form cyclic ketones. wikipedia.org A more conventional example is the conversion of adipic acid to cyclopentanone (B42830), a foundational reaction for five-membered rings. wikipedia.org The development of the Robinson annulation provided a powerful tool for constructing six-membered rings fused to other cyclic systems, leading to iconic intermediates like the Wieland-Miescher ketone used in steroid synthesis. nih.gov

A paradigm shift in the synthesis of strained bicyclic systems, including the bicyclo[3.2.0]heptane core, came with the advent of photochemical reactions. The Paternò-Büchi reaction, named for Emanuele Paternò and George Büchi, is a cornerstone of this field. wikipedia.org This [2+2] photocycloaddition between an electronically excited carbonyl compound and a ground-state alkene yields a four-membered oxetane (B1205548) ring. wikipedia.orgorganic-chemistry.org The intramolecular variant of this reaction, or the related photocycloaddition of unsaturated enones, became a primary method for constructing the fused cyclobutane (B1203170) ring of the bicyclo[3.2.0]heptane system. nih.govmdpi.com This photochemical approach offered a direct and often stereocontrolled route to these valuable bicyclic ketones, which were subsequently exploited in the synthesis of complex targets like prostaglandin-F2α. rsc.org

Structural Framework and Stereochemical Considerations of Bicyclo[3.2.0]heptan-6-one Derivatives

The bicyclo[3.2.0]heptane framework consists of a cyclopentane (B165970) ring fused to a cyclobutane ring. In the case of bicyclo[3.2.0]heptan-6-one, the carbonyl group is located on the five-membered ring, adjacent to the ring fusion. The fusion of the two rings is typically cis, which imparts significant strain and a defined three-dimensional shape to the molecule.

The conformation of the five-membered ring in bicyclo[3.2.0]heptane derivatives is generally a twist or envelope conformation. researchgate.net The stereochemistry of the ring junction and the presence of substituents profoundly influence the molecule's reactivity. For instance, the fused cyclobutane ring plays a crucial role in directing the stereoselectivity of reactions on the cyclopentanone ring, such as in epoxidation and subsequent ring-opening reactions. rsc.orgrsc.org

In 7,7-Dimethylbicyclo[3.2.0]heptan-6-one, the gem-dimethyl group at the C7 position, which is on the cyclobutane ring, further locks the conformation and introduces specific steric hindrance. This substitution pattern is critical in many synthetic applications, as it can direct the approach of reagents and control the stereochemical outcome of reactions at the C6 carbonyl and adjacent positions.

Overview of Academic Research on this compound as a Key Intermediate

Much of the academic research has centered on the unsaturated precursor, 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, which serves as a versatile starting material for the saturated target compound and other derivatives. rsc.orgrsc.org This enone is readily prepared and its diverse reactivity makes it a valuable synthetic intermediate.

A significant area of investigation has been the stereoselective reduction of the carbonyl group. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For example, the fungus Mortierella ramanniana was found to reduce racemic 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to produce the (6S)-endo-alcohol and the (6S)-exo-alcohol. rsc.org In contrast, the enzyme 3α,20β-hydroxy-steroid dehydrogenase selectively yields the (6S)-endo-alcohol, leaving behind optically active ketone. rsc.org These methods provide access to chiral building blocks in high optical purity. rsc.orgnih.gov The resolution of the parent compound, (±)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, has also been achieved through enantioselective hydrolysis of a related acetate (B1210297) derivative using porcine pancreatic lipase (B570770), allowing for the synthesis of both enantiomers of the ketone. rsc.org

The reactivity of the bicyclic system has been thoroughly explored. The photochemical retro-[2+2] reaction of 7,7-disubstituted bicyclo[3.2.0]heptan-6-ones is an efficient process for generating γ-alkenyl ketenes. rsc.org This transformation has been applied to the synthesis of eldanolide, the attractant pheromone of the sugarcane borer Eldana saccharina. rsc.org The synthesis of (+)-eldanolide was accomplished by converting the (6S)-endo-alcohol, obtained via enzymatic resolution, into a key lactone intermediate. rsc.org Furthermore, Baeyer-Villiger oxidation of the bicyclic ketone provides access to lactone structures, which are also valuable precursors in natural product synthesis. rsc.org Microbial oxidations using organisms like Acinetobacter NCIMB 9871 have also been employed to achieve this type of transformation. researchgate.netkirj.ee

The utility of this compound and its derivatives is highlighted by their role as complementary synthons in convergent syntheses. For example, the two resolved enantiomers of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one were used to create two different key fragments in a convergent synthesis of the inflammatory mediator leukotriene-B4. rsc.org

Interactive Data Table: Properties of 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one

Below are the known physical and chemical properties for a closely related isomer.

PropertyValue
IUPAC Name 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one
CAS Number 164716-95-4
Molecular Formula C₉H₁₂O
Molecular Weight 136.2 g/mol
Purity >97%
SMILES CC1(C)C(=O)C2C=CCC21

Data sourced from Advanced ChemBlocks. achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B15128589 7,7-Dimethylbicyclo[3.2.0]heptan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

7,7-dimethylbicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C9H14O/c1-9(2)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3

InChI Key

INDMRFDFEBAXTK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC2C1=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 7,7 Dimethylbicyclo 3.2.0 Heptan 6 One and Its Precursors

Chemo-Synthetic Pathways

Chemo-synthetic routes offer diverse and powerful tools for the construction of the 7,7-dimethylbicyclo[3.2.0]heptan-6-one skeleton. These methods often involve the strategic formation of the strained cyclobutane (B1203170) ring fused to a cyclopentanone (B42830) core.

Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane-containing molecules, including the bicyclo[3.2.0]heptane system. researchgate.net This reaction class involves the light-induced union of two double bonds to form a four-membered ring. The construction of the bicyclo[3.2.0]heptane core can be achieved through either intermolecular or intramolecular variants of this reaction.

Intermolecular Photocycloadditions in Bicyclo[3.2.0]heptane Synthesis

Intermolecular [2+2] photocycloaddition involves the reaction of two separate components, typically a cyclopentenone derivative and an alkene, to form the fused bicyclic structure. While highly effective for creating the core bicyclo[3.2.0]heptane skeleton, controlling stereoselectivity can be a challenge. researchgate.net For instance, the reaction of 4-hydroxy-2-cyclopentenone (B1226963) derivatives with various alkenes has been studied, demonstrating the feasibility of this approach, although often with moderate diastereoselectivity. researchgate.net Similarly, the photochemical cycloaddition of maleimides to alkenes has been developed as a one-step synthesis for functionalized 3-azabicyclo[3.2.0]heptanes, highlighting the broad applicability of this method for related heterocyclic systems. acs.org The general principle involves the photoexcitation of one reactant, which then adds to the ground state of the second reactant to yield the cyclobutane ring.

Intramolecular Photobicyclization Strategies (e.g., from 3,6-dimethylhepta-1,6-dien-3-ol)

Intramolecular [2+2] photocycloadditions offer a powerful strategy for constructing the bicyclo[3.2.0]heptane framework with often superior control over stereochemistry compared to their intermolecular counterparts. researchgate.net In this approach, the two reacting alkene moieties are tethered within the same molecule. The photobicyclization of 2,5,5-trimethylhept-1,6-dien-4-ol has been employed as a key step in the synthesis of grandisol (B1216609), a natural product containing a related cyclobutane structure. researchgate.net

More recently, visible-light-mediated and copper-catalyzed intramolecular [2+2] cycloadditions have emerged as mild and efficient methods. These modern approaches avoid the need for high-energy UV light and can proceed with high yields and diastereoselectivity. acs.orgrsc.org For example, a copper/BINAP complex can facilitate the intramolecular cycloaddition of linear dienes under visible light irradiation to produce bicyclo[3.2.0]heptanes in yields up to 98% and with diastereomeric ratios greater than 20:1. acs.org The proposed mechanism involves the formation of a diradical intermediate which undergoes recombination to form the fused bicyclic product. acs.org

Ring-Closing Reactions via Carbonyl Chemistry

Ring-closing reactions that capitalize on carbonyl chemistry provide an alternative and highly effective avenue to the bicyclo[3.2.0]heptanone core. These methods typically involve the formation of an α,β-unsaturated ketene (B1206846) intermediate which then undergoes an intramolecular cyclization.

Bicyclization of 3-Hydroxy-6-alkenoic Acids

A practical and high-yield synthesis of bicyclo[3.2.0]heptenone precursors involves the bicyclization of 3-hydroxy-6-alkenoic acids. This process is typically achieved by treating the acid with acetic anhydride (B1165640) and a base such as potassium acetate (B1210297). orgsyn.orgresearchgate.net The reaction proceeds through the formation of a mixed anhydride, which then eliminates acetic acid to generate an α,β-unsaturated ketene. This reactive intermediate subsequently undergoes an intramolecular [2+2] cyclization to afford the bicyclo[3.2.0]heptenone product. orgsyn.org This method has been shown to be general for a variety of substituted 3-hydroxy-6-alkenoic acids, providing good yields of the corresponding bicyclic ketones. orgsyn.orgresearchgate.net For example, the bicyclization of 3,6-dimethyl-3-hydroxy-6-heptenoic acid yields 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, a direct precursor that can be further modified to obtain the target compound. orgsyn.org

Table 1. Synthesis of Bicyclo[3.2.0]hept-3-en-6-ones from 3-Hydroxy-6-alkenoic Acids. orgsyn.orgresearchgate.net
3-Hydroxy-6-alkenoic Acid PrecursorResulting Bicyclo[3.2.0]hept-3-en-6-one ProductReported Yield
3,6-Dimethyl-3-hydroxy-6-heptenoic acid1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneGood
3-Hydroxy-3-methyl-6-heptenoic acid4-Methylbicyclo[3.2.0]hept-3-en-6-oneFair to Good
Derivatization from Related Bicyclo[3.2.0]heptanones (e.g., 7,7-Dichlorobicyclo[3.2.0]heptan-6-one)

Another robust synthetic route involves the derivatization of pre-formed bicyclo[3.2.0]heptanone skeletons. A common starting point is 7,7-dichlorobicyclo[3.2.0]heptan-6-one, which is readily prepared via the [2+2] cycloaddition of dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and zinc) with cyclopentene (B43876). doaj.orgdergipark.org.tr The resulting dichlorinated ketone serves as a versatile intermediate.

The key transformation is the reductive dechlorination to furnish the parent bicyclo[3.2.0]heptan-6-one. This is typically accomplished using zinc powder in acetic acid. doaj.orgdergipark.org.tr Once the parent ketone is obtained, the final gem-dimethyl group at the C7 position can be installed. This is generally achieved through exhaustive methylation of the ketone enolate using a strong base and a methylating agent like methyl iodide. This geminal dimethylation has been reported for related bicyclo[3.2.0]heptenone systems. researchgate.net This multi-step sequence provides a reliable pathway to the target structure from simple starting materials.

Table 2. Synthetic Sequence from Cyclopentene to the Bicyclo[3.2.0]heptan-6-one Core.
StepReactionKey ReagentsIntermediate/ProductReference
1[2+2] CycloadditionCyclopentene, Trichloroacetyl chloride, Zn7,7-Dichlorobicyclo[3.2.0]heptan-6-one dergipark.org.tr
2Reductive DechlorinationZn, Acetic AcidBicyclo[3.2.0]heptan-6-one doaj.orgdergipark.org.tr
3Gem-DimethylationStrong base (e.g., LDA), Methyl iodideThis compound researchgate.net

Transformations of Alicyclic Precursors for Bicyclo[3.2.0]heptan-6-one Scaffolds

A primary and effective method for constructing the bicyclo[3.2.0]heptane skeleton is the intramolecular [2+2] photocycloaddition of alicyclic precursors. This reaction involves the light-induced cyclization of a molecule containing two alkene moieties, often tethered to a cyclopentene or a similar ring system, to form the characteristic fused four- and five-membered ring structure. mdpi.comresearchgate.netnih.gov

Recent advancements have focused on enhancing the stereoselectivity and efficiency of this transformation. Organophotoredox catalysis, using agents like Eosin Y, has been successfully employed for the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes from aryl bis-enone derivatives. mdpi.com In these systems, the use of chiral oxazolidinone auxiliaries has enabled the production of enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.com Furthermore, cost-effective copper catalysts, such as a copper/BINAP complex, have been utilized to facilitate intramolecular [2+2] cycloadditions under visible light, achieving high yields and diastereoselectivity. acs.org The stereochemical outcome of these reactions can be influenced by the reaction conditions, with both copper(I)-catalyzed and sensitized photocycloadditions often proceeding through a thermodynamically less stable cis-syn-cis pathway, a course attributed to steric origins. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of this compound Derivatives

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for synthesizing chiral molecules. The use of whole-cell microorganisms and isolated enzymes allows for highly selective transformations of this compound and its derivatives, yielding optically pure alcohols and lactones that are crucial for asymmetric synthesis.

Fungal Bioreductions (e.g., Mortierella ramanniana mediated transformations)

Whole-cell fungal bioreductions are widely used for the stereoselective reduction of ketones. The fungus Mortierella ramanniana has been specifically investigated for the reduction of racemic 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one. scilit.com Unlike its highly substrate-enantioselective reduction of the parent bicyclo[3.2.0]hept-2-en-6-one, the biotransformation of the 7,7-dimethyl derivative with M. ramanniana yields a different outcome. rsc.org The reaction produces both the (6S)-endo-alcohol and the (6S)-exo-alcohol, both derived from the same (1R,5S)-enantiomer of the starting ketone. researchgate.net This process allows for the production of the (6S)-endo-alcohol in high optical purity, which is a valuable synthon. For instance, this chiral alcohol can be converted into the lactone (+)-eldanolide, the pheromone of the sugar-cane borer Eldana saccharina.

Table 1: Fungal Bioreduction of (±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one by Mortierella ramanniana
SubstrateMicroorganismProductsSignificance of Products
(±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-oneMortierella ramanniana(6S)-endo-alcohol and (6S)-exo-alcoholThe (6S)-endo-alcohol is produced in high optical purity and serves as a key synthon for (+)-eldanolide.

Enzymatic Reductions Utilizing Alcohol Dehydrogenases (e.g., 3α,20β-Hydroxy-steroid Dehydrogenase, Horse Liver Alcohol Dehydrogenase, Thermoanaerobium brockii Alcohol Dehydrogenase)

Isolated alcohol dehydrogenases (ADHs) are powerful tools for the asymmetric reduction of prochiral ketones, offering high enantioselectivity and predictability. Several ADHs have been screened for the reduction of bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl derivative. nih.govresearchgate.net

3α,20β-Hydroxy-steroid Dehydrogenase (HSDH): This enzyme, from Streptomyces hydrogenans, effectively catalyzes the NADH-dependent reduction of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one. nih.gov The reaction is highly selective, yielding the (6S)-endo-alcohol and recovered, optically active ketone. researchgate.net The high optical purity of the alcohol product makes this a synthetically valuable process.

Horse Liver Alcohol Dehydrogenase (HLADH): HLADH is a well-studied enzyme with broad substrate specificity, including bicyclic ketones. nih.govacs.orgproteopedia.org It has been employed in the oxidoreduction of various bicyclic ketones, demonstrating its utility in generating chiral synthons. nih.govacs.org When tested with 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, its performance can be compared to other ADHs. nih.gov

Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH): This thermostable, NADP(H)-dependent enzyme is another candidate for the reduction of bicyclic ketones. nih.govsci-hub.se Its stereochemical preference can differ from other ADHs, sometimes reducing substrates on the Re-face, which provides access to alternative stereoisomers. sci-hub.se

The effectiveness of these enzymes can be compared based on their enantioselectivity and the specific alcohol stereoisomers they produce. nih.gov

Table 2: Comparison of Alcohol Dehydrogenases in the Bioreduction of (rac)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one nih.gov
EnzymeCofactorKey ProductsStereoselectivity/Outcome
3α,20β-Hydroxy-steroid Dehydrogenase (HSDH)NADH(6S)-endo-alcohol and optically active (1S,5R)-ketoneHighly enantioselective reduction of the (1R,5S)-ketone.
Horse Liver Alcohol Dehydrogenase (HLADH)NADH(1S,5R,6S)-endo-alcohol and (1R,5S)-ketoneTested in coupled-substrate and coupled-enzyme systems. nih.gov
Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH)NADPH(1R,5S,6R)-exo-alcohol and (1S,5R)-ketoneShows different stereochemical preference compared to HSDH and HLADH. nih.gov

Microbial Oxidations (e.g., Acinetobacter NCIMB 9871 in Baeyer-Villiger Reactions)

The Baeyer-Villiger oxidation, which converts a ketone into a lactone, is a cornerstone of organic synthesis. wikipedia.orgsigmaaldrich.com The microbial equivalent, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), offers a green and highly enantioselective route to chiral lactones. harvard.edursc.org The bacterium Acinetobacter NCIMB 9871 is a well-known source of BVMOs capable of oxidizing bicyclic ketones. rsc.org

The oxidation of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one by Acinetobacter NCIMB 9871 results in a Baeyer-Villiger reaction that produces a corresponding lactone. rsc.orgrsc.org However, this transformation exhibits high regioselectivity but low enantioselectivity, yielding a lactone with low optical purity (29% e.e.). This contrasts with the oxidation of other substituted bicyclo[3.2.0]heptenones by the same microorganism, where the enantiomers of the starting ketone are often oxidized to isomeric lactones of high optical purity. This suggests that the substrate structure, specifically the gem-dimethyl group at the 7-position, significantly influences the enzyme's selectivity.

Design and Implementation of Coupled-Enzyme Biocatalytic Cascades

To overcome the high cost of cofactors like NADH and NADPH required by dehydrogenases, coupled-enzyme systems are frequently designed for efficient cofactor recycling. mdpi.comnih.gov These biocatalytic cascades integrate a primary reaction with a secondary, sacrificial reaction that regenerates the cofactor, allowing it to be used in catalytic amounts. tudelft.nlnih.gov

For the reduction of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one derivatives, a coupled-enzyme system involving 3α,20β-HSDH and a second dehydrogenase, such as horse liver alcohol dehydrogenase (HLADH) or yeast alcohol dehydrogenase (YADH), has been successfully implemented. nih.gov In this cascade, the primary enzyme (HSDH) reduces the bicyclic ketone using NADH. The resulting NAD+ is then reduced back to NADH by the second enzyme (e.g., HLADH), which simultaneously oxidizes a sacrificial co-substrate like ethanol. nih.gov This closed-loop system allows the reaction to proceed efficiently with only a catalytic amount of the expensive nicotinamide (B372718) cofactor. nih.govmdpi.com Such systems have proven highly enantioselective for the biotransformation of the 7,7-dimethyl-substituted bicyclic ketone, demonstrating the power of biocatalytic cascades in practical organic synthesis. nih.gov

Elucidation of Reaction Mechanisms and Mechanistic Pathways of 7,7 Dimethylbicyclo 3.2.0 Heptan 6 One

Photochemical Rearrangements and Electronic State Intermediates

The absorption of ultraviolet light by 7,7-dimethylbicyclo[3.2.0]heptan-6-one promotes the molecule to an electronically excited state, unlocking a variety of rearrangement pathways not accessible under thermal conditions. These photochemical transformations are characterized by the involvement of high-energy intermediates such as biradicals and ketenes, leading to complex molecular reorganizations.

Retro-[2+2] Reactions Leading to γ-Alkenyl Ketenes

One of the characteristic photochemical reactions of 7,7-disubstituted bicyclo[3.2.0]heptan-6-ones is a retro-[2+2] cycloaddition. This process involves the cleavage of the cyclobutane (B1203170) ring to generate a γ-alkenyl ketene (B1206846) intermediate. The photolysis of 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one, a structurally related compound, similarly yields products derived from an initially formed alkenylketene, highlighting the generality of this reaction pathway. rsc.org

The reaction is believed to proceed from the excited singlet or triplet state of the ketone. Upon excitation, the cyclobutane ring undergoes cleavage, relieving ring strain and forming a diradical intermediate which then rearranges to the more stable ketene. The efficiency of this process makes it a synthetically useful method for the generation of γ-alkenyl ketenes, which can be subsequently trapped by nucleophiles to form a variety of products, such as δ-alkenyl esters.

Table 1: Intermediates and Products in the Photochemical Retro-[2+2] Reaction

Starting MaterialKey IntermediatePotential Final Product (with trapping agent)
This compound3-(Cyclopent-1-en-1-yl)-3-methylbut-1-en-1-one (a γ-alkenyl ketene)δ-alkenyl ester (e.g., with methanol)

Lumiketone-Type Photorearrangements in Bicyclo[3.2.0]hept-3-en-2-ones

While not the primary photoreaction of the saturated this compound, lumiketone-type rearrangements are significant in related unsaturated systems. The irradiation of polysubstituted 2,6-cycloheptadien-1-ones has been shown to produce bicyclo[3.2.0]hept-3-en-2-ones, which are considered lumiketone-like products. oup.com This transformation is believed to proceed via a triplet excited state, as evidenced by sensitization and quenching experiments. oup.com

This type of rearrangement involves a researchgate.netarxiv.org-acyl shift, leading to the formation of a bicyclo[3.1.0]hexenone derivative, commonly referred to as a lumiketone. In the context of the bicyclo[3.2.0]heptane system, the analogous rearrangement would involve the formation of a more strained bicyclic system. The study of 2,6-cycloheptadien-1-ones provides the first documented instance of lumiketone formation from this class of cross-conjugated cycloheptadienones. oup.com

Sigmatropic Shifts and Biradical Pathways in Photochemical Conversions

Photochemical reactions of bicyclic systems are often characterized by the occurrence of sigmatropic shifts, which can proceed through either concerted or stepwise, biradical pathways. The photochemical researchgate.netucla.edu sigmatropic rearrangement of bicyclo[3.2.0]hept-3-en-2-one has been shown to proceed through a non-concerted, biradical pathway. oup.com This indicates that upon photoexcitation, homolytic cleavage of a sigma bond occurs, forming a diradical intermediate which then undergoes rearrangement and subsequent ring closure to form the final product.

While research on this compound specifically is limited in this area, studies on related compounds like 2-cyanobicyclo[2.2.1]hept-2-ene, which undergoes photochemical 1,2- and 1,3-sigmatropic shifts, provide valuable insight. cdnsciencepub.commcmaster.ca These rearrangements are often orbital symmetry-allowed photochemical processes. cdnsciencepub.commcmaster.ca The involvement of biradical intermediates in the photochemical cycloaddition reactions of related compounds like 2-cyclopentenone has also been established, with estimated lifetimes for these intermediates in the nanosecond range. cdnsciencepub.com

Table 2: Potential Photochemical Sigmatropic Shifts and Intermediates

Reaction TypeIntermediateMechanistic Pathway
researchgate.netucla.edu Sigmatropic ShiftBiradicalStepwise, non-concerted
researchgate.netarxiv.org Sigmatropic ShiftBiradical or Concerted Transition StateDependent on specific molecular geometry and electronic state

Thermal Reactions and Mechanistic Pathways

In contrast to photochemical reactions, thermal reactions of this compound and its isomers involve the ground electronic state of the molecule and are governed by the principles of thermodynamics and kinetic stability. These reactions typically require higher energy input and often proceed through radical intermediates.

Pyrolysis of 6,7-Dimethylbicyclo[3.2.0]heptane Isomers and Radical Intermediates

The pyrolysis of isomers of cis- and trans-6,7-dimethylbicyclo[3.2.0]heptane has been observed to proceed with low specificity. researchgate.net This lack of specificity strongly suggests the involvement of a radical intermediate in the reaction mechanism. researchgate.net Upon heating, the strained cyclobutane ring is susceptible to homolytic cleavage, generating a diradical species. This highly reactive intermediate can then undergo a variety of subsequent reactions, including hydrogen shifts, rearrangements, and further fragmentation, leading to a mixture of products. The specific distribution of these products is dependent on the stability of the various possible radical intermediates and the activation energies of the competing reaction pathways.

Thermal Decomposition Processes and Hazardous Reaction Potential

While specific data on the hazardous reaction potential of this compound is not extensively documented, the thermal decomposition of the parent compound, bicyclo[3.2.0]heptan-6-one, provides insight into its likely behavior. The gas-phase thermal decomposition of bicyclo[3.2.0]heptan-6-one yields cyclopentene (B43876) and ketene as the primary products. This reaction is a unimolecular elimination and is analogous to the retro-[2+2] cycloaddition observed photochemically, but it proceeds through a concerted or stepwise thermal mechanism rather than a photoexcited state.

The presence of the gem-dimethyl group at the 7-position in this compound would be expected to influence the kinetics and potentially the products of thermal decomposition. The methyl groups can stabilize adjacent radical centers, potentially lowering the activation energy for C-C bond cleavage and influencing the subsequent reaction pathways of the resulting radical intermediates. While not classified as a particularly hazardous material, the generation of ketene, a toxic and reactive gas, during thermal decomposition warrants careful handling of this compound at elevated temperatures.

Ring Expansion Reactions of Bicyclo[3.2.0]heptane Derivatives (e.g., Isopropylidenecyclobutanes with HBr/HOAc)

The expansion of the four-membered ring in bicyclo[3.2.0]heptane systems to a five-membered ring is a synthetically valuable transformation. A key example of this process is the reaction of isopropylidenecyclobutanes with hydrogen bromide (HBr) in acetic acid (HOAc). google.com When derivatives such as 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes are treated with HBr in a polar solvent like acetic acid, they undergo a ring expansion to yield bicyclo[3.3.0]octane structures. google.com

The mechanism proceeds through several key steps:

Protonation: The isopropylidene double bond is protonated by HBr, leading to the formation of a tertiary carbocation. This step is favorable due to the stability of the resulting cation.

Carbocation Rearrangement: The crucial ring expansion occurs via a Wagner-Meerwein-type rearrangement. A C-C bond of the strained cyclobutane ring migrates to the adjacent carbocation center. This migration relieves ring strain and simultaneously expands the four-membered ring into a five-membered ring, forming a new cyclopentyl cation.

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks the newly formed carbocation, leading to the final bromo-bicyclo[3.3.0]octane product. google.com

The reaction is noted for its high stereoselectivity and moderate regioselectivity. google.com The choice of solvent is critical; in less polar solvents such as diethyl ether, the ring expansion is suppressed, and the reaction instead yields products from the simple addition of HBr across the double bond. google.com

Table 1: Research Findings on Ring Expansion of Isopropylidenecyclobutanes
Substrate ClassReagentsSolventKey TransformationProductsSelectivityReference
6-(1-methylethylidene)-bicyclo[3.2.0]heptanesHBr/HOAcAcetic Acid (polar)Ring expansion of cyclobutane ring2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octaneHigh stereoselectivity, moderate regioselectivity google.com
IsopropylidenecyclobutanesHBrDiethyl Ether (less polar)Addition to double bondBromides from addition (no ring expansion)N/A google.com

Chemically Mediated Transformations and Corresponding Mechanisms

Cycloaddition Reactions (e.g., [4+2] Diels-Alder Reactions)

The participation of this compound and its derivatives in [4+2] Diels-Alder cycloadditions is not extensively documented in the chemical literature. The saturated core of the parent ketone is inherently unreactive as either a diene or a dienophile.

However, the unsaturated analog, 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one , possesses an α,β-unsaturated ketone moiety, which can theoretically function as a dienophile in a Diels-Alder reaction. The reactivity of this system is influenced by several factors:

Electronic Effects: The electron-withdrawing nature of the carbonyl group polarizes the double bond, making it susceptible to attack by electron-rich dienes.

Steric Hindrance: The bicyclic structure may impose significant steric hindrance, impeding the approach of a diene to the dienophilic double bond. The gem-dimethyl group at the C-7 position further contributes to this steric crowding.

Ring Strain: The inherent strain of the fused four- and five-membered ring system could influence the geometry and activation energy of the transition state.

While the synthesis of the bicyclo[3.2.0]heptane framework is commonly achieved through intramolecular [2+2] photocycloadditions, its subsequent transformation via a [4+2] cycloaddition appears to be a less common pathway, likely due to the aforementioned steric and strain-related factors that favor other reaction types.

Rearrangement Processes (e.g., Wagner-Meerwein Rearrangement)

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where an alkyl, aryl, or hydride group migrates to an adjacent carbocation center. researchgate.net This process is particularly common in rigid, bridged bicyclic systems like bicyclo[3.2.0]heptane derivatives, where it can be initiated by the formation of a carbocation. rsc.orgmdpi.com

The mechanism is driven by the formation of a more stable carbocationic intermediate. In the context of the bicyclo[3.2.0]heptane skeleton, if a carbocation is generated on the ring (for example, through the loss of a leaving group or protonation of a double bond), a neighboring C-C bond can shift, leading to a skeletal reorganization. rsc.org For instance, the rearrangement of a bicyclo[3.2.0]hept-3-yl cation can lead to the formation of a more stable 7-norbornyl cation. mdpi.com

Key mechanistic features include:

Stepwise Process: The rearrangement proceeds through a discrete carbocation intermediate.

unimi.itacs.org-Shift: The migration involves a shift of a group from one carbon to an adjacent electron-deficient carbon.

Stereoelectronic Control: The orientation of the migrating bond relative to the empty p-orbital of the carbocation is crucial for the reaction to occur efficiently. This is often dictated by the rigid geometry of the polycyclic system. rsc.org

These rearrangements are fundamental in understanding the reactivity of bicyclic terpenes and other strained ring systems under acidic conditions. researchgate.net

Table 2: Research Findings on Wagner-Meerwein Rearrangement in Bicyclic Systems
SystemReaction TypeKey Mechanistic FeatureOutcomeReference
Bridged Bicyclic SystemsCarbocation Rearrangement unimi.itacs.org alkyl or hydride shift to an adjacent carbocation.Skeletal reorganization to form a more stable carbocation. researchgate.net
Rigid Polycyclic KetonesAcid-Catalyzed RearrangementMigration of a suitably oriented σ-bond concerted with cation formation.Selective bond migration dictated by substrate geometry. rsc.org
Bicyclo[3.2.0]hept-3-yl CationsWagner-Meerwein RearrangementRearrangement of the bicyclic framework.Formation of 7-Norbornyl cations. mdpi.com

Halogenation and Hydroxylation Reactions

Halogenation: The electrophilic bromination of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one provides a clear example of how the bicyclic structure dictates reaction stereochemistry. When treated with bromine in various solvents, the reaction proceeds with high stereospecificity. unimi.it

The mechanism involves the following steps:

Electrophilic Attack: The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the π-electrons of the double bond.

Bromonium Ion Formation: A bridged bromonium ion intermediate is formed. Due to the steric hindrance of the bicyclic framework, this intermediate forms preferentially on the less hindered exo-face of the cyclopentene ring. unimi.it

Nucleophilic Opening: The nucleophile (e.g., bromide ion or solvent molecule) attacks the bromonium ion. This attack occurs from the endo-face in an anti-fashion, leading to the formation of a 2-exo-bromo-3-endo-substituted product.

This stereospecific outcome is a direct consequence of the sterically directed formation of the key bromonium ion intermediate.

Hydroxylation: Hydroxylation of the bicyclo[3.2.0]heptanone skeleton can be achieved through various methods, including microbial oxidation. For example, the fungus Mortierella ramanniana has been used to reduce 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to the corresponding endo- and exo-alcohols. Furthermore, microbial Baeyer-Villiger oxidation of the dimethyl ketone using Acinetobacter NCIMB 9871 results in the formation of a lactone, which is an oxidized derivative. acs.org Chemical methods for hydroxylation have also been reported, such as the conversion of the parent enone into a 3-hydroxybicyclo[3.2.0]heptan-6-one derivative.

Table 3: Research Findings on Halogenation and Hydroxylation Reactions
ReactionSubstrateReagents/MethodKey Intermediate/ProcessProduct(s)StereochemistryReference
Electrophilic Bromination7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneBr₂ in various solventsIntermediate bromonium ion on the exo-face2-exo-bromo-3-endo-substituted bicycloheptanonesHighly stereospecific unimi.it
Microbial Reduction (Hydroxylation)7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneFungus Mortierella ramannianaEnzymatic reduction of ketone(5S)-endo-alcohol and (6S)-exo-alcoholEnantioselective
Microbial Oxidation7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneAcinetobacter NCIMB 9871Baeyer-Villiger oxidation4,4-dimethyl-3-oxabicyclo[3.3.0]oct-6-en-2-one (lactone)High regioselectivity acs.org

An in-depth examination of this compound and its related systems reveals complex stereochemical challenges and sophisticated strategies for their control. The synthesis and transformation of these bicyclic ketones are pivotal in organic chemistry, offering pathways to valuable chiral synthons. This article focuses exclusively on the stereochemical control and enantioselective transformations involving the bicyclo[3.2.0]heptan-6-one framework.

Advanced Spectroscopic and Structural Characterization in Mechanistic and Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 7,7-Dimethylbicyclo[3.2.0]heptan-6-one, providing detailed information about its carbon skeleton and the spatial arrangement of its hydrogen atoms.

The ¹H and ¹³C NMR spectra provide a complete picture of the connectivity of the molecule. While a fully assigned spectrum for this compound is not extensively published, analysis of the parent compound, bicyclo[3.2.0]heptan-6-one, and related derivatives allows for a precise prediction of the spectral features. dergipark.org.tr

The ¹H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons on the bicyclic frame. The two methyl groups at the C7 position would appear as distinct singlets, confirming the gem-dimethyl substitution. The chemical shifts are influenced by the ring strain and the anisotropic effect of the adjacent carbonyl group.

The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon (C6) at the downfield end of the spectrum, typically above 200 ppm, a hallmark of strained cyclic ketones. orgsyn.org The quaternary carbon (C7) bearing the two methyl groups would appear around 50-60 ppm, while the methyl carbons themselves would be found in the aliphatic region.

Table 1: Predicted NMR Data for this compound based on Analogue Data

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
CH₃ (syn to C=O)~1.2C6 (C=O)> 200
CH₃ (anti to C=O)~1.0C5 (CH)~60-70
H1 (CH)~3.5-3.8C1 (CH)~45-55
H2, H3, H4 (CH₂)~1.5-2.8C7 (C(CH₃)₂)~50-60
H5 (CH)~2.9-3.2C2, C3, C4 (CH₂)~20-40
CH₃~20-30

Note: Predicted values are based on data from bicyclo[3.2.0]heptan-6-one and its derivatives. dergipark.org.tr

While one-dimensional NMR confirms the molecular constitution, two-dimensional techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for unambiguously determining stereochemistry through-space correlations. For this compound, a ROESY experiment would be instrumental in confirming the cis-fusion of the two rings.

Key expected ROESY correlations would include:

Bridgehead Protons: A cross-peak between the two bridgehead protons, H1 and H5, would confirm their proximity on the same face of the molecule, which is characteristic of the cis-fused system.

Methyl Groups and Ring Protons: Correlations between the protons of one of the C7-methyl groups and adjacent protons on the cyclopentane (B165970) ring (e.g., H1 and H5) would establish the relative orientation of the gem-dimethyl group with respect to the rest of the bicyclic framework.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. In this compound, the most diagnostic feature is the carbonyl (C=O) stretching vibration. The fusion of the cyclopentanone (B42830) to a cyclobutane (B1203170) ring introduces significant ring strain, which shifts the carbonyl absorption to a higher frequency compared to a typical acyclic or six-membered ring ketone (which appears around 1715 cm⁻¹). For bicyclo[3.2.0]heptan-6-one systems, this stretching frequency is characteristically high. Spectroscopic data from closely related analogues, such as 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, show a strong absorption band around 1770 cm⁻¹, indicative of the strained four-membered ring ketone. orgsyn.org

Table 2: Characteristic IR Absorption for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C=O (Ketone)Stretching~1770 - 1780Strong
C-H (sp³)Stretching~2850 - 3000Medium-Strong

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself has not been reported, likely due to its low melting point, analysis of crystalline derivatives has been crucial in confirming the core structure of this bicyclic system. arkat-usa.org

Studies on derivatives such as 2-exo-bromo-3-endo-hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one have confirmed the cis-fusion of the rings. evitachem.com These analyses show that the cyclopentane ring typically adopts an envelope conformation, while the cyclobutane ring is puckered. This puckering minimizes steric interactions and ring strain within the rigid bicyclic system. For chiral derivatives, X-ray crystallography allows for the unambiguous determination of the absolute configuration, which is vital in asymmetric synthesis.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and provides insight into the structure through analysis of fragmentation patterns. For this compound (C₉H₁₄O), the molecular weight is 138.21 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 138. The strained bicyclic structure dictates the subsequent fragmentation pathways. Key fragmentation processes for cyclic ketones include the loss of carbon monoxide and cleavages driven by the release of ring strain. By analogy with its isomer nopinone, which shares the same molecular formula, several characteristic fragments can be predicted. nist.gov

Loss of Carbon Monoxide: A common fragmentation for cyclic ketones is the expulsion of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 110.

Loss of Methyl Radical: Cleavage of a methyl group (15 Da) would result in a stable cation at m/z 123.

Retro-[2+2] Cycloaddition: The cyclobutane ring can undergo a retro-[2+2] cleavage. This would lead to the formation of dimethylketene (B1620107) (m/z 70) and cyclopentene (B43876) (m/z 68), or their corresponding radical cations.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonProposed Neutral Loss
138[C₉H₁₄O]⁺˙ (Molecular Ion)-
123[C₈H₁₁O]⁺∙CH₃
110[C₈H₁₄]⁺˙CO
95[C₇H₁₁]⁺CO + ∙CH₃
70[C₄H₆O]⁺˙ (Dimethylketene)C₅H₈ (Cyclopentene)
68[C₅H₈]⁺˙ (Cyclopentene)C₄H₆O (Dimethylketene)

Computational and Theoretical Studies on 7,7 Dimethylbicyclo 3.2.0 Heptan 6 One Reactivity

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetics of reactions involving bicyclo[3.2.0]heptan-6-one systems. While specific studies on the 7,7-dimethyl derivative are not extensively documented in the literature, research on the parent compound, bicyclo[3.2.0]heptan-6-one, offers significant insights into the likely behavior of its substituted analogue.

One key reaction that has been computationally explored is the Baeyer-Villiger oxidation. A DFT study on the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide has provided detailed information on the transition states and the Gibbs free energy profile of the reaction. These calculations indicate a kinetic and thermodynamic preference for the formation of one regioisomeric lactone over the other. The presence of the gem-dimethyl group at the 7-position in 7,7-dimethylbicyclo[3.2.0]heptan-6-one is expected to influence the migratory aptitude of the adjacent carbon atoms, a factor that can be quantitatively assessed through similar computational approaches.

Calculated Energetics for the Baeyer-Villiger Reaction of Bicyclo[3.2.0]heptan-6-one (Analogous System)
ParameterValue (kcal/mol)
Activation Gibbs Free Energy (Path 1)32.016
Activation Gibbs Free Energy (Path 2)34.853
Reaction Gibbs Free Energy (Path 1)-90.425
Reaction Gibbs Free Energy (Path 2)-86.538

Molecular Modeling of Conformational Spaces and Stereoisomeric Preferences

Molecular modeling techniques, including molecular mechanics and NMR spectral analysis, have been employed to understand the conformational landscape of the bicyclo[3.2.0]heptane framework. For the parent bicyclo[3.2.0]heptane system, it has been established that the endo-envelope conformation is generally preferred over the exo-twist conformation. stir.ac.uk This preference is a critical factor in determining the facial selectivity of reactions.

Key Conformational Features of the Bicyclo[3.2.0]heptane System
ConformerRelative StabilityKey Geometric Feature
Endo-envelopeMore stableCyclopentane (B165970) ring in an envelope conformation with C6/C7 flap pointing towards the five-membered ring
Exo-twistLess stableCyclopentane ring in a twist conformation

Prediction of Reactivity and Selectivity via Electronic Structure Theory

The reactivity of the carbonyl group is governed by the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For nucleophilic attack at the carbonyl carbon, the LUMO is of particular importance. The presence of the gem-dimethyl group at the 7-position can be expected to have a modest electronic effect on the carbonyl group, primarily through inductive effects. However, the more significant influence of the dimethyl group is likely to be steric, hindering the approach of nucleophiles from one face of the molecule and thereby controlling the stereoselectivity of addition reactions.

The regioselectivity of reactions such as enolate formation and subsequent alkylation is also dictated by electronic and steric factors. The acidity of the α-protons is influenced by the geometry of the bicyclic system and the electronic effects of the carbonyl group. Computational models can predict the relative energies of the possible enolates, providing a basis for understanding the regiochemical outcomes of reactions.

Computational Analysis of Enzyme-Substrate Interactions in Biocatalytic Processes

The biocatalytic reduction of bicyclic ketones, including derivatives of bicyclo[3.2.0]heptan-6-one, has been an area of significant interest for the synthesis of chiral synthons. Enzymes such as Mortierella ramanniana and 3α,20β-hydroxysteroid dehydrogenase have been utilized for the stereoselective reduction of the related compound, 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one.

Computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) are invaluable for understanding the interactions between a substrate and an enzyme's active site. researchgate.netmdpi.com While specific computational studies on the interaction of this compound with these enzymes are not extensively reported, such analyses would typically involve:

Docking simulations to predict the binding orientation of the substrate within the enzyme's active site. These simulations would reveal key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the enzyme-substrate complex.

QM/MM calculations to model the reaction mechanism within the enzyme. In this approach, the substrate and the immediate active site residues are treated with a high level of quantum mechanics, while the rest of the protein is described using a molecular mechanics force field. This allows for the calculation of activation energies and the elucidation of the role of specific amino acid residues in catalysis and stereoselectivity.

These computational approaches can rationalize the observed stereochemical outcomes of biocatalytic reactions and guide protein engineering efforts to enhance catalytic efficiency and selectivity.

Synthetic Applications of 7,7 Dimethylbicyclo 3.2.0 Heptan 6 One As a Versatile Intermediate

Precursor in Natural Product Total Synthesis

The strategic use of 7,7-dimethylbicyclo[3.2.0]heptan-6-one and its analogs has enabled the efficient synthesis of several biologically active compounds. The fused ring system provides a rigid template for stereocontrolled reactions, and subsequent ring-opening or rearrangement reactions can unveil complex acyclic or macrocyclic targets.

Eldanolide Synthesis

The monoterpenoid (+)-Eldanolide, the sex pheromone of the African sugar-cane borer, Eldana saccharina, has been a target of synthetic interest. A key strategy in its synthesis involves the use of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one. This bicyclic ketone can be resolved into its enantiomers through microbiological reduction. For instance, the fungus Mortierella ramanniana reduces the racemic ketone to the corresponding (6S)-endo-alcohol and (6S)-exo-alcohol with high optical purity.

The synthesis proceeds by converting the optically active alcohol into a late-stage synthon for (+)-eldanolide. A critical step in this pathway is a photochemical retro-[2+2] cycloaddition of a 3-hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one derivative. This reaction opens the cyclobutanone (B123998) ring to form a γ-alkenyl ketene (B1206846), which can then be trapped to form the characteristic lactone structure of eldanolide. This chemoenzymatic approach highlights the utility of the bicyclic ketone as a chiral building block. researchgate.net

Table 1: Key Intermediates in Eldanolide Synthesis

Intermediate Role in Synthesis
(±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one Racemic starting material for enzymatic resolution.
(6S)-endo-3-Hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one Chiral intermediate post-enzymatic reduction and functionalization.
γ-Alkenyl Ketene Transient species formed during photochemical ring opening.

Prostaglandins (B1171923) (PGE₂, PGF₂α) and Analogs Synthesis

The bicyclo[3.2.0]heptan-6-one core is a well-established precursor for the synthesis of prostaglandins (PGs), a class of physiologically active lipid compounds. While the direct synthesis from the 7,7-dimethyl derivative is less common, the strategic value of the parent scaffold is demonstrated in numerous total syntheses. A seminal approach involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-6-one derivative to form a bicyclic lactone, known as the "Corey lactone," which is a cornerstone intermediate for various prostaglandins, including PGE₂ and PGF₂α. nih.gov

Notably, the synthesis of prostaglandin (B15479496) intermediates has been achieved from various bicyclo[3.2.0]hept-3-en-6-one derivatives. nih.govresearchgate.net Furthermore, the related compound 7,7-dichlorobicyclo[3.2.0]heptan-6-one has been recognized for its potential in developing chemocatalytic routes to prostaglandin analogs. nih.gov The non-dimethylated bicyclo[3.2.0]hept-2-en-6-one can be resolved using microorganisms, and the resulting optically active alcohols are efficiently converted into naturally occurring prostaglandins. researchgate.net These examples underscore the versatility of the bicyclo[3.2.0]heptanone framework as a synthon for prostaglandins, where the fused ring system effectively sets the stereochemistry of the cyclopentane (B165970) core of the final product.

Thromboxanes and Clavulones Synthesis

The synthetic utility of the bicyclo[3.2.0]heptanone scaffold extends to other eicosanoids, including thromboxanes and clavulones. nih.gov These molecules share structural similarities with prostaglandins and are involved in various physiological processes. The development of synthetic routes to these complex molecules has often relied on intermediates derived from bicyclic ketones.

Specifically, the value of 7,7-dichlorobicyclo[3.2.0]heptan-6-one and the related bicyclo[3.2.0]hept-2-en-6-one has been recognized in the development of synthetic routes to thromboxanes and clavulones. nih.govresearchgate.net The strategic functionalization and cleavage of the bicyclic system allow for the construction of the requisite oxygenated, multi-substituted core structures of these natural products.

Grandisol (B1216609) and Lineatin (B1675484) Synthesis

Grandisol and lineatin are insect pheromones containing a cyclobutane (B1203170) ring, making the bicyclo[3.2.0]heptanone skeleton an attractive starting point for their synthesis. However, research has shown that stereoselective total syntheses of racemic grandisol and lineatin rely on a constitutional isomer of the title compound, specifically 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, as the pivotal intermediate. researchgate.netresearchgate.net This highlights that while the bicyclo[3.2.0]heptanone framework is key, the specific placement of substituents is critical for accessing different natural product targets. The synthesis using this isomer demonstrates the power of the bicyclic system to construct the substituted cyclobutane motif present in these pheromones. researchgate.netorgsyn.org

Filifolone Synthesis

Filifolone (4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one) is a naturally occurring bicyclic ketone. vdoc.pub Its synthesis can be achieved using methodologies applicable to the 7,7-dimethylbicyclo[3.2.0]heptanone framework. One efficient route involves the geminal dimethylation of a precursor ketone. researchgate.net This method has been shown to be generally applicable to bicyclo[3.2.0]hept-2-en-6-one, a direct precursor to this compound. researchgate.net This establishes a clear synthetic link, where this compound or its unsaturated analog can serve as a key building block for the construction of the more substituted filifolone.

Building Block for Complex Polycyclic Structures

Beyond its role as a precursor to specific natural products, the this compound scaffold is a versatile building block for more diverse and complex polycyclic structures. The fused ring system offers different functionalities in each ring, making it amenable to chemo-, regio-, and stereocontrolled manipulations for assembling intricate molecular frameworks in a predictable manner. orgsyn.org

Recent advances have demonstrated that bicyclo[3.2.0]heptane lactones, derived from the corresponding ketones via Baeyer-Villiger oxidation, can be synthesized through palladium-catalyzed C–H activation and C–C cleavage processes. nih.govrsc.org These lactone products can be subsequently converted into a variety of highly functionalized cyclobutane, γ-lactone, and oxobicyclo[3.2.0]heptane derivatives, showcasing the synthetic versatility of the core structure. nih.govrsc.org The unique three-dimensional shape of the bicyclo[3.2.0]heptane motif makes it a valuable component in designing molecules for exploring new chemical spaces. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one
(+)-Eldanolide
Prostaglandin E₂ (PGE₂)
Prostaglandin F₂α (PGF₂α)
Thromboxanes
Clavulones
Grandisol
Lineatin
Filifolone (4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one)
7,7-Dichlorobicyclo[3.2.0]heptan-6-one
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one

Triquinane Sesquiterpenes (e.g., Hirsutene, δ2-Capnellene, Hypnophilin, Coriolin)

The bicyclo[3.2.0]heptan-6-one framework is a well-established precursor for the synthesis of linear triquinane sesquiterpenes, a class of natural products characterized by three fused five-membered rings. The strategic value of intermediates like this compound lies in their ability to be transformed into key building blocks that enable the assembly of the complex triquinane core.

A pivotal step in this synthetic strategy is the Baeyer-Villiger oxidation of the bicyclo[3.2.0]heptan-6-one derivative. This reaction converts the strained cyclobutanone into a lactone, specifically a 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. researchgate.net This lactone intermediate is a crucial synthon that contains the necessary stereochemical information and functional handles for subsequent elaboration into the triquinane skeleton. researchgate.net These synthons have been instrumental in the total synthesis of several prominent triquinane sesquiterpenes. orgsyn.org

Research has demonstrated the application of this methodology in the synthesis of:

Hirsutene: A hydrocarbon triquinane known for being a biosynthetic precursor to other complex sesquiterpenes like coriolin. orgsyn.org

δ2-Capnellene: A marine natural product isolated from the soft coral Capnella imbricata. orgsyn.orgcaltech.edu

Hypnophilin and Coriolin: These are more highly oxidized triquinanes with significant biological activities. orgsyn.orgpku.edu.cnscripps.edu Formal and total syntheses of these molecules have been achieved using strategies that rely on intermediates derived from bicyclo[3.2.0]heptanone structures. orgsyn.orgpku.edu.cnscripps.edu

The general approach leverages the bicyclic starting material to construct one or two of the five-membered rings, with the remaining ring(s) being formed through subsequent cyclization reactions.

Target TriquinaneKey Synthetic StrategyRole of Bicyclo[3.2.0]heptanone
HirsuteneRadical cyclization approachesServes as a precursor to key lactone intermediates. researchgate.netorgsyn.org
δ2-CapnelleneTitanocene-mediated rearrangementRearrangement of related bicyclic systems provides the core structure. caltech.edu
HypnophilinTandem radical cyclizationUsed to build bicyclic precursors for the key cyclization step. orgsyn.orgscripps.edu
CoriolinIntramolecular diyl trapping reactionsProvides the foundational structure for assembling the triquinane skeleton. orgsyn.orgscripps.edu

Construction of Bicyclo[3.3.0]octane and Bicyclo[4.3.0]nonane Ring Systems

The inherent strain in the four-membered ring of this compound makes it an excellent substrate for ring expansion reactions, providing access to larger and often more complex bicyclic systems. This strategy is particularly effective for synthesizing the bicyclo[3.3.0]octane (pentalane) skeleton, which is the core structure of many biologically active compounds, including the capnellane and hirsutane sesquiterpenes. researchgate.net

One established method involves converting the ketone into an exocyclic olefin, such as a 6-(1-methylethylidene)-bicyclo[3.2.0]heptane derivative. When these derivatives are treated with hydrobromic acid in a polar solvent like acetic acid, they undergo a stereoselective ring expansion to yield 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. researchgate.netresearchgate.net This transformation proceeds through the formation of a carbocation intermediate which triggers a Wagner-Meerwein rearrangement, leading to the expansion of the five-membered ring by incorporating a carbon from the four-membered ring.

Another approach to the bicyclo[3.3.0]octane system involves a Tiffeneau-Demjanov type ring expansion. For example, treating 2,2,5-trimethylbicyclo[3.2.0]heptan-6-one with ethyl diazoacetate in the presence of a Lewis acid like antimony(IV) chloride results in the formation of 2,2,5-trimethylbicyclo[3.3.0]octan-6-one in high yield. ugent.be While the focus has largely been on synthesizing bicyclo[3.3.0]octane systems, similar principles of acid-catalyzed or metal-promoted rearrangements can theoretically be applied to access bicyclo[4.3.0]nonane (hydrindane) frameworks, though this application is less commonly cited for this specific starting material.

Starting Material DerivativeReagentsProduct Ring SystemKey Transformation
6-(1-Methylethylidene)bicyclo[3.2.0]heptaneHBr / Acetic AcidBromo-substituted bicyclo[3.3.0]octane. researchgate.netresearchgate.netCarbocation-mediated rearrangement
2,2,5-Trimethylbicyclo[3.2.0]heptan-6-oneN2CHCO2Et / SbCl4Bicyclo[3.3.0]octan-6-one. ugent.beLewis-acid catalyzed homologation

Development of Chiral Synthons for Asymmetric Synthesis

Racemic this compound and its derivatives are valuable precursors for the generation of enantiomerically pure synthons, which are critical building blocks for asymmetric synthesis. The development of efficient resolution methods allows for the separation of the enantiomers, providing access to chiral molecules that can be used to synthesize complex targets like pheromones and leukotrienes.

Biotransformations using whole-cell systems or isolated enzymes have proven to be highly effective for this purpose. nih.gov Two notable methods are:

Microbiological Reduction: The fungus Mortierella ramanniana has been used to reduce the unsaturated analog, 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one. rsc.org This process yields two different optically active alcohols: the (6S)-endo-alcohol and the (6S)-exo-alcohol, both in high optical purity. rsc.org

Enzymatic Reduction: The isolated enzyme 3α,20β-hydroxysteroid dehydrogenase provides an alternative and highly selective method. rsc.org This enzyme reduces the racemic ketone to afford the (6S)-endo-alcohol, leaving behind the unreacted ketone in an optically active form. rsc.org

These enantiomerically pure alcohols and ketones are versatile chiral synthons. For instance, the (6S)-endo-alcohol has been successfully converted into a lactone that serves as a late-stage synthon in the synthesis of the pheromone eldanolide. In another example, the enzymatic resolution of a related bicyclic acetate (B1210297) using porcine pancreatic lipase (B570770) yielded an optically active alcohol and ester. rsc.org These were then elaborated into two different chiral fragments that were combined in a convergent synthesis of the inflammatory mediator leukotriene-B4. rsc.org

A classical chemical resolution approach has also been reported for related bicyclo[3.2.0]heptenols. This involves esterification with a chiral resolving agent, such as (–)-(1S,4R)-camphanic acid chloride, followed by chromatographic separation of the resulting diastereomers and subsequent hydrolysis. orgsyn.org The separated enantiopure alcohols can then be oxidized back to the enantiopure ketones. orgsyn.org

Resolution MethodAgent/CatalystSubstrateChiral Products
Microbiological ReductionMortierella ramanniana(±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one(6S)-endo-alcohol and (6S)-exo-alcohol. rsc.org
Enzymatic Reduction3α,20β-Hydroxysteroid dehydrogenase(±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one(6S)-endo-alcohol and recovered optically active ketone. rsc.org
Enzymatic HydrolysisPorcine Pancreatic Lipase(±)-Bicyclic Acetate(–)-Alcohol and (+)-Acetate. rsc.org
Chemical Resolution(–)-(1S,4R)-Camphanic acid chloride(±)-Bicyclo[3.2.0]hept-3-en-6-endo-olSeparated diastereomeric esters, leading to enantiopure alcohols. orgsyn.org

Future Directions and Emerging Research Areas in Bicyclo 3.2.0 Heptan 6 One Chemistry

The bicyclo[3.2.0]heptan-6-one framework, particularly the 7,7-dimethyl substituted variant, serves as a versatile building block in organic synthesis. Its strained four- and five-membered ring system is a gateway to diverse and complex molecular architectures. As the demand for sophisticated molecules in pharmaceuticals and materials science grows, research into the chemistry of these bicyclic ketones is pivoting towards more efficient, sustainable, and innovative synthetic strategies. This article explores the future directions and emerging research areas centered on the chemistry of bicyclo[3.2.0]heptan-6-ones.

Q & A

Q. What biocatalytic strategies exist for stereoselective reduction of this bicyclic ketone?

  • Methodological Answer : The fungus Mortierella ramanniana reduces the ketone to (6S)-endo- and exo-alcohols with high enantiomeric excess (>90% ee). Alternatively, 3α,20β-hydroxysteroid dehydrogenase achieves similar stereocontrol, enabling access to key synthons for natural products like (+)-eldanolide. Reaction conditions (pH, cofactor recycling) must be optimized to suppress epimerization .

Advanced Research Questions

Q. How do conflicting data on microbial oxidation outcomes (e.g., Acinetobacter vs. fungal systems) arise, and how can they be reconciled?

  • Methodological Answer : Divergent oxidation products (e.g., lactones vs. alcohols) stem from enzyme specificity. Acinetobacter NCIMB 9871 performs bio-Baeyer–Villiger oxidation to yield oxabicyclooctanones, while fungal systems favor reduction. Cross-validation using chiral GC-MS and circular dichroism (CD) clarifies stereochemical outcomes. Contradictions may arise from substrate conformation or enzyme mutations; directed evolution of biocatalysts can resolve these .

Q. What mechanistic insights explain the gold-catalyzed functionalization of this compound derivatives?

  • Methodological Answer : Gold(I) catalysts activate alkyne or alkene moieties in derivatives, enabling cyclopropanation or spiroannulation. For example, AuCl₃/AgOTf systems promote intramolecular cyclization of hydrazone-functionalized derivatives to form alkaloid precursors. Mechanistic studies (DFT calculations, kinetic isotope effects) reveal carbophilic π-activation as the rate-determining step .

Q. How can stereochemical challenges in synthesizing enantiopure bicyclo[3.2.0]heptan-6-one derivatives be addressed?

  • Methodological Answer : Kinetic resolution using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic desymmetrization are effective. For example, Mortierella ramanniana resolves racemic mixtures via enantioselective reduction, while lipases (e.g., CAL-B) catalyze acylative kinetic resolution. Monitoring optical rotation and ee via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) ensures fidelity .

Q. What experimental strategies validate the role of crystal packing forces in stabilizing rare tautomeric states?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K captures tautomeric ratios "frozen" by lattice constraints. Comparative solid-state ¹³C CPMAS NMR vs. solution-state NMR (in CDCl₃ at 298 K) quantifies tautomer dynamics. Computational modeling (Mercury software) correlates packing motifs with tautomer stabilization .

Data Contradiction and Analysis

Q. Why do some studies report conflicting yields in dichloroketene cycloadditions to form bicyclo[3.2.0] frameworks?

  • Methodological Answer : Variability arises from dichloroketene instability and competing [4+2] pathways. Strict anhydrous conditions (e.g., molecular sieves) and slow addition rates improve [2+2] selectivity. GC-MS analysis of crude mixtures identifies by-products (e.g., cyclohexenones), guiding additive screening (e.g., Lewis acids like ZnCl₂ to suppress side reactions) .

Q. How can discrepancies in biocatalytic redox efficiency (e.g., NADPH dependency) be optimized for scale-up?

  • Methodological Answer : NADPH-dependent systems require cofactor regeneration (e.g., glucose dehydrogenase/glucose). Immobilizing enzymes on silica or Eupergit® matrices enhances stability. Fed-batch fermentation with E. coli expressing Mortierella reductases improves turnover numbers (TON > 500). Metabolomic profiling identifies bottlenecks in cofactor recycling .

Methodological Tables

Q. Table 1. Comparative Biocatalytic Systems for this compound Functionalization

BiocatalystReaction TypeProductee (%)Key ConditionsReference
Mortierella ramannianaKetone reduction(6S)-endo-Alcohol>90pH 7.0, 28°C, 72 h
Acinetobacter NCIMB 9871Baeyer–Villiger oxidationOxabicyclooctanone8530°C, 48 h, O₂ supply
3α,20β-HSDHKinetic resolution(6S)-endo-Alcohol + recovered ketone95NAD⁺/NADH cycling, 25°C

Q. Table 2. Key Spectral Data for Tautomer Identification

TechniqueTautomer A (Ring) δ (ppm)Tautomer B (Chain) δ (ppm)ConditionsReference
¹³C NMR (CDCl₃)210.5 (C=O)178.3 (C=O)238 K, acidified
X-ray DiffractionBond lengths: C1–O 1.21 ÅC1–O 1.34 ÅSingle crystal, 100 K

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